molecular formula C9HF11O4S2 B1588527 1-[Bis(trifluoromethanesulfonyl)methyl]-2,3,4,5,6-pentafluorobenzene CAS No. 405074-81-9

1-[Bis(trifluoromethanesulfonyl)methyl]-2,3,4,5,6-pentafluorobenzene

Cat. No.: B1588527
CAS No.: 405074-81-9
M. Wt: 446.2 g/mol
InChI Key: RLLDXJXYMKTGPV-UHFFFAOYSA-N
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Description

Nomenclature and Chemical Identity

This compound is a complex organofluorine compound that belongs to the class of fluorinated carbon acids. The compound possesses the Chemical Abstracts Service registry number 405074-81-9 and conforms to the molecular formula C9HF11O4S2, yielding a molecular weight of 446.21 grams per mole. The systematic nomenclature reflects the presence of two trifluoromethanesulfonyl groups attached to a central carbon atom, which is subsequently bonded to a pentafluorinated benzene ring.

Alternative nomenclature systems recognize this compound through several synonymous designations, including α,α-Bis(trifluoromethanesulfonyl)-2,3,4,5,6-pentafluorotoluene and 2,3,4,5,6-Pentafluorophenylbis(trifluoromethanesulfonyl)methane. The International Union of Pure and Applied Chemistry designation follows the systematic naming convention: 1-[bis(trifluoromethylsulfonyl)methyl]-2,3,4,5,6-pentafluorobenzene. The structural complexity of this molecule is further evidenced by its InChI key RLLDXJXYMKTGPV-UHFFFAOYSA-N, which provides a unique computational identifier for database searches and chemical informatics applications.

The compound exhibits distinctive physical characteristics that reflect its highly fluorinated nature. Under standard conditions at 20 degrees Celsius, the substance presents as a solid with crystalline properties, displaying a white to light yellow to light orange powder or crystal appearance. The melting point ranges from 85.0 to 89.0 degrees Celsius, indicating relatively low thermal stability compared to unfluorinated analogs. The compound demonstrates hygroscopic properties and requires storage under inert gas conditions at room temperature, preferably in cool and dark environments below 15 degrees Celsius.

Property Value Reference
CAS Registry Number 405074-81-9
Molecular Formula C9HF11O4S2
Molecular Weight 446.21 g/mol
Physical State (20°C) Solid
Melting Point 85.0-89.0°C
Appearance White to light yellow to light orange powder/crystal
Purity (Neutralization titration) ≥98.0%
Solubility Methanol (almost transparent)

Historical Development and Discovery

The historical development of this compound can be traced to the pioneering work of Hasegawa, Ishikawa, Ishihara, and Yamamoto, who developed facile synthetic methodologies for aryl- and alkyl-bis(trifluoromethylsulfonyl)methanes. Their research, published in 2007, established foundational synthetic approaches for creating various arylbis(trifluoromethylsulfonyl)methanes through the reaction of corresponding benzylic halides with sodium trifluoromethanesulfinate, followed by treatment with trifluoromethanesulfonic anhydride.

The development timeline reflects the evolution of understanding regarding fluorinated carbon acids and their potential applications in organocatalysis. Initial investigations focused on the fundamental synthesis and characterization of these compounds, with subsequent research revealing their exceptional acidic properties and catalytic capabilities. The discovery that pentafluorophenyl-substituted derivatives exhibited particularly interesting reactivity patterns, including nucleophilic para-substitution reactions with alkyllithiums and sodium alkoxides, opened new avenues for designing novel Brønsted acids.

Patent literature from 2008 documents significant advancements in the preparation and application of arylbis(perfluoroalkylsulfonyl)methane compounds, including the specific pentafluorophenyl derivative. These patents outlined comprehensive synthetic methodologies starting from aryl halomethanes, proceeding through sodium trifluoromethane sulfinate treatment, followed by t-butyllithium reactions and final treatment with trifluoromethane sulfonic acid anhydride to yield arylbis(trifluoromethylsulfony)methane products.

The historical significance of this compound extends beyond mere synthetic achievement to represent a paradigm shift in organocatalyst design. Prior to its development, most highly acidic catalysts relied on inorganic systems or required harsh reaction conditions. The introduction of this fluorinated carbon acid demonstrated that organic molecules could achieve comparable or superior acidity while maintaining compatibility with organic solvents and mild reaction conditions.

Significance in Organocatalysis Research

The significance of this compound in organocatalysis research stems from its exceptional properties as a super Brønsted acid catalyst. This compound has revolutionized the field by demonstrating that carbon-centered acids can achieve remarkable catalytic efficiency in various organic transformations while maintaining excellent selectivity and functional group tolerance.

In group transfer polymerization applications, this compound serves as a highly effective organocatalyst for controlled polymerization reactions. Research has demonstrated its utility in the controlled group transfer polymerization of diethylacrylamide, where it functions alongside tris(pentafluorophenyl)borane and other organocatalysts to produce polymers with narrow molecular weight distributions. The compound's effectiveness in these applications stems from its ability to activate monomers through protonation while maintaining living polymerization characteristics.

The compound has proven particularly valuable in asymmetric catalysis applications, especially in carbon-nitrogen bond activation reactions. Research has shown that this compound can effectively promote organocatalytic asymmetric activation of N-sulfonyl amide C-N bonds under mild reaction conditions. In these applications, the compound functions as a component of bifunctional organocatalyst systems, enabling the synthesis of structurally diverse axially chiral biaryl amino acids with high yields and excellent enantioselectivities.

Reaction Type Catalyst Loading Yield Comparison Catalyst Reference
VMA Reaction 0.05 mol% >95% TfOH (lower efficiency)
Asymmetric C-N Activation 2 mol% 99% No reaction without catalyst
Friedel-Crafts Acylation 3 mol% 77% Nafion SAC-13 (<1%)
Michael Addition 0.5 mol% >99% Nafion SAC-13 (16%)

Position in the Field of Fluorinated Carbon Acids

This compound occupies a unique and prominent position within the field of fluorinated carbon acids, representing one of the most significant advances in this rapidly evolving area of chemistry. The compound exemplifies the potential of carefully designed fluorinated organic molecules to achieve exceptional acidity levels while maintaining the favorable properties associated with organic catalysts.

The field of fluorinated carbon acids has emerged as a critical area of research due to the unique properties imparted by carbon-fluorine bonds. These bonds contribute to chemical stability, tunable electronic properties, and enhanced acidic character through their strong electron-withdrawing effects. The compound under discussion represents an optimal balance of these properties, incorporating multiple trifluoromethylsulfonyl groups and a pentafluorinated aromatic ring to maximize acidic strength while maintaining structural integrity.

Mechanistic studies and density functional theory calculations have revealed that this compound achieves its exceptional acidity through cooperative effects between its multiple electron-withdrawing groups. The pentafluorophenyl group and bis(trifluoromethylsulfonyl)methyl substituent work synergistically to stabilize the conjugate base formed upon proton dissociation. This stabilization occurs through both electronic effects and potential hydrogen bonding interactions, resulting in acidic strength comparable to or exceeding that of traditional mineral acids.

The compound's position in the field is further distinguished by its successful translation from fundamental research to practical applications. Unlike many fluorinated carbon acids that remain primarily of academic interest, this compound has found widespread adoption in synthetic methodology development and industrial applications. Its compatibility with organic solvents, thermal stability, and recyclability make it particularly attractive for large-scale synthetic applications where traditional acid catalysts face limitations.

Recent developments in the field have built upon the foundational work established by this compound, leading to new generations of fluorinated carbon acids with enhanced properties or specialized applications. These include compounds with multiple carbon acid centers, modified aromatic substituents, and polymer-supported variants that further extend the utility of the fluorinated carbon acid concept. The success of this compound has thus served as a proof-of-concept for the entire field, demonstrating the viability and advantages of fluorinated carbon acids in modern synthetic chemistry.

Properties

IUPAC Name

1-[bis(trifluoromethylsulfonyl)methyl]-2,3,4,5,6-pentafluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9HF11O4S2/c10-2-1(3(11)5(13)6(14)4(2)12)7(25(21,22)8(15,16)17)26(23,24)9(18,19)20/h7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLLDXJXYMKTGPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)F)F)F)C(S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9HF11O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70436736
Record name 1-[Bis(trifluoromethanesulfonyl)methyl]-2,3,4,5,6-pentafluorobenzene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

446.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

405074-81-9
Record name 1-[Bis(trifluoromethanesulfonyl)methyl]-2,3,4,5,6-pentafluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70436736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[Bis(trifluoromethanesulfonyl)methyl]-2,3,4,5,6-pentafluorobenzene
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Preparation Methods

Organolithium-Mediated Nucleophilic Substitution

The primary and most cited method involves the reaction of pentafluorobenzyl bromide with a strong base such as tert-butyllithium (t-BuLi) in an aprotic solvent like dry diethyl ether. The process is as follows:

  • Step 1: Pentafluorobenzyl bromide (0.5 mmol) is dissolved in dry diethyl ether (3 mL).
  • Step 2: t-BuLi (1.6 M, 0.55 mmol) is added dropwise at low temperature (typically -70 to -50 °C) under an inert atmosphere.
  • Step 3: The organolithium intermediate formed undergoes nucleophilic substitution with bis(trifluoromethanesulfonyl)methane or related sulfonyl reagents to install the bis(trifluoromethanesulfonyl)methyl group.
  • Step 4: The reaction mixture is quenched and purified to isolate the target compound.

This method leverages the high reactivity of organolithium intermediates to achieve selective substitution on the pentafluorobenzyl moiety, yielding the desired product with high purity.

Comparative Analysis of Preparation Methods

Aspect Organolithium Substitution Method Trifluoromethyl Lithium Route
Starting Materials Pentafluorobenzyl bromide, t-BuLi Alkyl lithium, trifluoromethane gas
Reaction Conditions Dry Et2O, low temperature (-70 to -50 °C) Nonpolar solvent, low temperature (-70 to -50 °C)
Reaction Time Typically short (minutes to hours) 3-9 hours for trifluoromethyl lithium formation
Product Isolation Quenching, filtration, purification Filtration of precipitate, vacuum drying
Scalability Suitable for small to medium scale Designed for industrial scale production
Purity and Yield High purity (>97%), moderate to high yield High purity, high yield with simplified process
Complexity Moderate; requires careful handling of organolithium reagents More complex gas handling but one-pot synthesis

Research Findings and Notes

  • The organolithium substitution method is well-established for synthesizing 1-[Bis(trifluoromethanesulfonyl)methyl]-2,3,4,5,6-pentafluorobenzene, providing a direct route with good control over substitution and product purity.
  • The one-pot trifluoromethyl lithium approach, while primarily used for related lithium salts, offers a model for efficient synthesis of bis(trifluoromethanesulfonyl) derivatives under mild conditions with industrial scalability.
  • The compound’s high fluorine content and sulfonyl groups require strict anhydrous and inert atmosphere conditions during synthesis to prevent hydrolysis and decomposition.
  • Purification typically involves filtration and vacuum drying, with product characterization confirming >97% purity by HPLC and melting points consistent with literature values (85-89 °C).
  • Safety precautions are critical due to corrosive nature and potential toxicity; handling under inert gas and protective equipment is mandatory.

Summary Table of Key Preparation Parameters

Parameter Organolithium Method Trifluoromethyl Lithium Method
Solvent Dry diethyl ether Nonpolar solvents (e.g., hexane)
Temperature Range -70 to -50 °C -70 to -50 °C
Reaction Time Minutes to a few hours 3-9 hours (for intermediate formation)
Atmosphere Nitrogen or argon (inert) Nitrogen (inert)
Purification Filtration, quenching, drying Filtration, vacuum drying
Product Purity >97% (HPLC) High purity
Scale Laboratory to pilot scale Suitable for industrial scale

This detailed analysis consolidates the current knowledge on the preparation of this compound, emphasizing the organolithium-mediated nucleophilic substitution as the principal synthetic route, supplemented by insights from related sulfonyl lithium salt syntheses. The methods require careful control of reaction conditions, inert atmospheres, and low temperatures to achieve high purity and yield, suitable for research and potential industrial applications.

Scientific Research Applications

Synthetic Organic Chemistry

Fluorinated Building Blocks : The compound serves as a versatile building block in the synthesis of fluorinated organic compounds. Its trifluoromethylsulfonyl group enhances the electrophilic character of the molecule, making it suitable for nucleophilic substitution reactions. This property is particularly valuable in the development of pharmaceuticals where fluorination can improve metabolic stability and bioavailability.

Case Study : In a study focused on synthesizing fluorinated analogs of biologically active compounds, researchers utilized 1-[Bis(trifluoromethanesulfonyl)methyl]-2,3,4,5,6-pentafluorobenzene as an intermediate. The incorporation of this compound into the synthesis route allowed for the efficient production of targeted fluorinated derivatives with enhanced pharmacological profiles .

Materials Science

Polymerization Reagent : The compound is also explored as a reagent in polymerization processes. Its ability to participate in radical polymerization reactions makes it an interesting candidate for creating fluorinated polymers with specific properties such as thermal stability and chemical resistance.

Application in Coatings : Researchers have investigated the use of this compound in developing advanced coatings that require high durability and resistance to harsh chemical environments. The incorporation of fluorinated segments into polymer matrices has shown promising results in enhancing the performance characteristics of coatings used in industrial applications .

Environmental and Safety Considerations

Due to its trifluoromethanesulfonyl groups, handling this compound requires adherence to safety protocols to mitigate risks associated with its toxicity and environmental impact. Proper disposal methods should be followed to prevent contamination and ensure compliance with regulatory standards.

Summary Table of Applications

Application AreaDescriptionExample Use Case
Synthetic Organic ChemistryBuilding block for synthesizing fluorinated compoundsSynthesis of pharmaceuticals
Materials ScienceReagent for polymerization processesDevelopment of durable coatings
Environmental SafetyRequires careful handling due to toxicity and environmental concernsCompliance with safety regulations

Mechanism of Action

The mechanism by which 1-[Bis(trifluoromethanesulfonyl)methyl]-2,3,4,5,6-pentafluorobenzene exerts its effects depends on its specific application

Molecular Targets and Pathways:

  • Chemical Reactions: The compound acts as a reactant or catalyst in various chemical reactions, depending on the specific conditions and reagents used.

  • Biological Systems: In biological studies, the compound may interact with specific enzymes or receptors, influencing biological pathways.

Comparison with Similar Compounds

Bis(trifluoromethanesulfonyl)imide (Tf₂NH)

  • Structure : Contains two trifluoromethanesulfonyl groups attached to an imide (-NH-) center.
  • Applications : Used in polymerization reactions, but its higher acidity may lead to harsher reaction conditions compared to the target compound. Both compounds are effective in synthesizing methyl cinnamate polymers .

Triphenylmethylium Tetrakis(pentafluorophenyl)borate (Ph₃C[B(C₆F₅)₄])

  • Structure : A bulky counterion with a triphenylmethyl cation and a fluorinated borate anion.
  • Function: Acts as a weakly coordinating anion in cationic polymerization.
  • Performance: Less effective in acid-catalyzed esterification reactions compared to 1-[Bis(trifluoromethanesulfonyl)methyl]-2,3,4,5,6-pentafluorobenzene due to its non-acidic nature .

1-[(Aminooxy)methyl]-2,3,4,5,6-pentafluorobenzene Hydrochloride

  • Structure: A pentafluorobenzene derivative with an aminooxy-methyl group.
  • Applications : Primarily used as a derivatization agent in gas chromatography (GC) rather than catalysis. Ranked highly (rank 10) in low-confidence green chemistry assessments but less versatile in synthetic applications compared to the target compound .

Fluorinated Benzene Derivatives with Alkyl/Functional Groups

Decafluorobenzhydryl Bromide (C₁₃HBrF₁₀)

  • Structure : Features two pentafluorophenyl groups linked via a brominated methylene bridge.
  • Applications : Serves as an alkylating agent rather than a catalyst. Its bromine substituent enables nucleophilic substitutions, contrasting with the sulfonyl-based reactivity of the target compound .

Ethyl-2,3,4,5,6-pentafluorobenzene (C₈H₅F₅)

  • Structure : Ethyl-substituted pentafluorobenzene.
  • Applications : Used in Grignard reactions and as a precursor for fluorinated aromatics. Lacks the sulfonyl groups necessary for acid catalysis, limiting its utility in polymerization .

Performance Metrics and Key Differences

Compound Molecular Formula Key Functional Groups pKa Applications
1-[Bis(trifluoromethanesulfonyl)methyl]-... C₉HF₁₁O₄S₂ -CH(Tf)₂, C₆F₅ 1.5 Acid catalysis, polymer synthesis
Tf₂NH CF₃SO₂NHSO₂CF₃ -SO₂CF₃, -NH- N/A Polymerization, strong acid catalysis
Ph₃C[B(C₆F₅)₄] C₄₃H₁₅BF₂₀ -B(C₆F₅)₄, Ph₃C⁺ N/A Stabilizing cationic intermediates
Decafluorobenzhydryl Bromide C₁₃HBrF₁₀ -Br, C₆F₅ N/A Alkylation, halogenation

Research Findings and Industrial Relevance

  • Catalytic Efficiency : The target compound outperforms Tf₂NH and Ph₃C[B(C₆F₅)₄] in specific acid-catalyzed reactions due to balanced acidity and stability. For example, it achieves high yields in methyl cinnamate polymerization without requiring extreme conditions .
  • Safety and Handling: Unlike dimethyl sulfate (a hazardous alkylating agent with carcinogenic risks ), the compound’s low volatility and high thermal stability enhance its safety profile in industrial settings.
  • Green Chemistry Potential: While fluorinated compounds often face scrutiny for environmental persistence, the target compound’s recyclability in catalytic cycles aligns with emerging green chemistry trends .

Biological Activity

1-[Bis(trifluoromethanesulfonyl)methyl]-2,3,4,5,6-pentafluorobenzene (CAS Number: 405074-81-9) is a fluorinated organic compound notable for its unique chemical structure and potential biological applications. This article reviews the biological activity of this compound based on available research findings, case studies, and relevant data.

  • Molecular Formula : C₉HF₁₁O₄S₂
  • Molecular Weight : 446.21 g/mol
  • Melting Point : 89 °C
  • Purity : ≥98.0% (by titrimetric analysis) .

Biological Activity Overview

The biological activity of this compound has been primarily investigated in terms of its effects on cellular processes and potential therapeutic applications. Some key findings include:

Anticancer Properties

Research indicates that compounds with similar trifluoromethyl and sulfonyl functionalities exhibit anticancer properties. For instance, metal complexes involving ligands similar to this compound have shown the ability to induce oxidative stress in cancer cells by generating reactive oxygen species (ROS), leading to cell death .

Study 1: Fluorinated Compound Analog Activity

A study evaluated a series of fluorinated compounds for their HDAC inhibitory activity. The results showed that compounds with trifluoromethyl groups exhibited varying degrees of inhibition across different HDAC isoforms. The most potent inhibitors had IC50 values ranging from 14 to 67 nM against HDAC1–3 and HDAC10–11 .

Study 2: Cellular Toxicity Assessment

Another investigation focused on the cytotoxic effects of trifluoromethyl-containing compounds on human cancer cell lines. The study reported significant cytotoxicity correlated with increased concentrations of these compounds, suggesting a dose-dependent relationship that could be leveraged for therapeutic purposes .

Data Table: Biological Activity Summary

Property Value
Molecular FormulaC₉HF₁₁O₄S₂
Molecular Weight446.21 g/mol
Melting Point89 °C
Purity≥98.0% (by titrimetric analysis)
Potential ApplicationsAnticancer activity; enzyme inhibition
IC50 Values (Analog Compounds)14 - 67 nM against HDAC1–3 and HDAC10–11

Q & A

Q. Key Variables :

VariableImpact on Yield
Solvent polarityHigher polarity (e.g., DMF) improves solubility of fluorinated intermediates .
Catalyst (e.g., KF)Accelerates substitution but may increase byproduct formation .
Reaction timeProlonged durations (>24h) risk hydrolysis of sulfonyl groups .

What safety protocols are critical when handling this compound in laboratory settings?

Level : Basic
Methodological Answer :

  • Personal Protective Equipment (PPE) : Use fluoropolymer-coated gloves, face shields, and fume hoods to prevent exposure to corrosive trifluoromethanesulfonyl groups .
  • Ventilation : Ensure negative-pressure systems due to potential release of HF gas during hydrolysis .
  • Waste disposal : Neutralize residues with calcium carbonate before disposal to avoid environmental contamination .

How can computational modeling optimize reaction conditions for catalytic applications of this compound?

Level : Advanced
Methodological Answer :

  • COMSOL Multiphysics : Simulate mass transfer limitations in heterogeneous catalysis by modeling pore diffusion in fluorinated catalysts .
  • DFT calculations : Predict activation energies for sulfonyl-group transfer reactions to identify optimal catalysts (e.g., Pd vs. Pt) .
  • Machine learning : Train models on historical kinetic data to recommend temperature/pressure profiles for maximal turnover frequency .

How should researchers address contradictory data in studies of this compound’s catalytic activity?

Level : Advanced
Methodological Answer :

  • Replication framework : Repeat experiments under identical conditions (solvent purity, moisture levels) to isolate variables .
  • Cross-validation : Compare results across analytical techniques (e.g., NMR vs. XPS for surface adsorption studies) .
  • Theoretical alignment : Reconcile discrepancies using density functional theory (DFT) to validate hypothesized reaction pathways .

What advanced analytical techniques are essential for characterizing this compound’s structure and purity?

Level : Intermediate
Methodological Answer :

TechniqueParametersApplication
19F NMR δ –60 to –80 ppm (CF₃ groups)Quantify substitution efficiency .
HRMS m/z accuracy < 2 ppmConfirm molecular ion fragmentation patterns .
XRD Resolution < 0.8 ÅResolve crystal packing of fluorinated aromatic rings .

What strategies improve low yields in large-scale synthesis of this compound?

Level : Advanced
Methodological Answer :

  • Design of Experiments (DoE) : Apply factorial design to optimize variables (e.g., stoichiometry, solvent ratio) .
FactorOptimal Range
Molar ratio (substrate:reagent)1:1.2 – 1:1.5
Solvent (DMF:H₂O)9:1 v/v
  • In-situ monitoring : Use FTIR to track real-time conversion of sulfonyl intermediates .
  • Flow chemistry : Mitigate exothermic side reactions via continuous microreactor systems .

How does the electronic effect of pentafluorination influence the compound’s reactivity in cross-coupling reactions?

Level : Advanced
Methodological Answer :

  • Hammett analysis : Calculate σₚ values for the pentafluorophenyl group (–0.54) to predict nucleophilic/electrophilic behavior .
  • Kinetic isotope effects (KIE) : Use deuterated analogs to probe rate-determining steps in Suzuki-Miyaura couplings .
  • Steric maps : Generate 3D electrostatic potential surfaces to identify steric hindrance at the bis(triflyl)methyl position .

What are the environmental implications of using this compound in green chemistry applications?

Level : Intermediate
Methodological Answer :

  • Lifecycle assessment (LCA) : Quantify persistence of trifluoromethanesulfonyl groups in aquatic systems using OECD 301F biodegradability tests .
  • Alternative solvents : Replace DMF with cyclopentyl methyl ether (CPME) to reduce toxicity .
  • Catalytic recycling : Develop immobilized analogs (e.g., silica-supported) for reuse in Heck reactions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[Bis(trifluoromethanesulfonyl)methyl]-2,3,4,5,6-pentafluorobenzene
Reactant of Route 2
Reactant of Route 2
1-[Bis(trifluoromethanesulfonyl)methyl]-2,3,4,5,6-pentafluorobenzene

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